molecular formula C8H8ClNO B8359652 4-Chloro-3-(2-propenyloxy)-pyridine

4-Chloro-3-(2-propenyloxy)-pyridine

Cat. No. B8359652
M. Wt: 169.61 g/mol
InChI Key: MXQQCCZSJKOMIJ-UHFFFAOYSA-N
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Patent
US07081453B2

Procedure details

A solution of diazenedicarboxylic acid diethyl ester (0.1572 mol) in THF (163 ml) was added dropwise to a mixture of 4-chloro-3-pyridinol (0.1429 mol), 2-propen-1-ol (0.1572 mol) and triphenyl-phosphine (0.1572 mol) in THF (276 ml), that was cooled with an ice-water bath and under nitrogen flow. The formed mixture was stirred on the ice-water bath for 15 minutes and at room temperature overnight. The mixture was concentrated under vacuum and the residue was washed with a saturated Na2CO3− solution. The mixture was extracted with DCM and the separated organic layer was dried, filtered and the solvent was evaporated until dry. The residue was treated with DIPE and the formed solid was filtered off and discarded. The filtrate was evaporated until dry and the residue was treated with diethyl ether and the formed solid was filtered off and discarded again. The filtrate was evaporated until dry and the residue was purified by open column chromatography over silica gel (eluent: DCM/2-propanone 99/1;98/2). The product fractions were collected and the solvent was evaporated, yielding 7.9 g of 4-chloro-3-(2-propenyloxy)-pyridine (intermediate (44).
[Compound]
Name
diazenedicarboxylic acid diethyl ester
Quantity
0.1572 mol
Type
reactant
Reaction Step One
Quantity
0.1429 mol
Type
reactant
Reaction Step One
Quantity
0.1572 mol
Type
reactant
Reaction Step One
Quantity
0.1572 mol
Type
reactant
Reaction Step One
Name
Quantity
163 mL
Type
solvent
Reaction Step One
Name
Quantity
276 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[OH:8].[CH2:9](O)[CH:10]=[CH2:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[O:8][CH2:11][CH:10]=[CH2:9]

Inputs

Step One
Name
diazenedicarboxylic acid diethyl ester
Quantity
0.1572 mol
Type
reactant
Smiles
Name
Quantity
0.1429 mol
Type
reactant
Smiles
ClC1=C(C=NC=C1)O
Name
Quantity
0.1572 mol
Type
reactant
Smiles
C(C=C)O
Name
Quantity
0.1572 mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
163 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
276 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled with an ice-water bath and under nitrogen flow
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
WASH
Type
WASH
Details
the residue was washed with a saturated Na2CO3− solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM
CUSTOM
Type
CUSTOM
Details
the separated organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
until dry
ADDITION
Type
ADDITION
Details
The residue was treated with DIPE
FILTRATION
Type
FILTRATION
Details
the formed solid was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
until dry
ADDITION
Type
ADDITION
Details
the residue was treated with diethyl ether
FILTRATION
Type
FILTRATION
Details
the formed solid was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
until dry
CUSTOM
Type
CUSTOM
Details
the residue was purified by open column chromatography over silica gel (eluent: DCM/2-propanone 99/1;98/2)
CUSTOM
Type
CUSTOM
Details
The product fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC=C1)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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